molecular formula C15H14N2O B12609988 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- CAS No. 646995-92-8

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)-

Cat. No.: B12609988
CAS No.: 646995-92-8
M. Wt: 238.28 g/mol
InChI Key: DEVRQGOGFHAWRK-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core structure with an amino group and a phenylmethyl group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroindol-2-one
  • 2-Indolinone
  • Indol-2 (3H)-one
  • Oxindol
  • Oxindole
  • 2-Oxindole
  • 2-Oxoindoline
  • o-(Aminophenyl)-acetic acid lactam
  • 2-Oxindoline
  • 2,3-Dihydroindole-2-one

Uniqueness

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and phenylmethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

646995-92-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-amino-3-benzyl-1H-indol-2-one

InChI

InChI=1S/C15H14N2O/c16-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14(15)18/h1-9H,10,16H2,(H,17,18)

InChI Key

DEVRQGOGFHAWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N

Origin of Product

United States

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